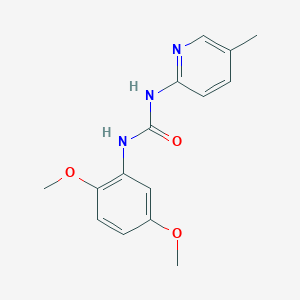
3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Acetylamino)-2-oxo-2H-chromen-4-yl acetate is a chemical compound that belongs to the family of coumarins. It has been widely studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
3-(Acetylamino)-2-oxo-2H-chromen-4-yl acetate has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
3-(Acetylamino)-2-oxo-2H-chromen-4-yl acetate has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response. It has been shown to induce apoptosis in cancer cells. In addition, it has been shown to possess fluorescent properties, which make it a potential candidate for use as a fluorescent probe for the detection of metal ions.
実験室実験の利点と制限
The advantages of using 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate in lab experiments include its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its fluorescent properties, which make it a potential candidate for use as a fluorescent probe for the detection of metal ions. However, some of the limitations of using 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
For research on 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate include further studies on its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, further research is needed to fully understand its mechanism of action and to identify potential targets for its use in the treatment of various diseases. Furthermore, research on the potential use of 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate as a fluorescent probe for the detection of metal ions should be conducted.
合成法
The synthesis of 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate can be achieved through a multistep process. The first step involves the synthesis of 3-acetylamino-4-hydroxycoumarin, which can be achieved by reacting 3-aminocoumarin with acetic anhydride. The second step involves the acetylation of 3-acetylamino-4-hydroxycoumarin with acetic anhydride to yield 3-(acetylamino)-2-oxo-2H-chromen-4-yl acetate.
特性
IUPAC Name |
(3-acetamido-2-oxochromen-4-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-7(15)14-11-12(18-8(2)16)9-5-3-4-6-10(9)19-13(11)17/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDDGCOWKDTRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2OC1=O)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5888695.png)

![N-[3-(N-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5888710.png)
![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5888718.png)


![2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)
![cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)

![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)
![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)

